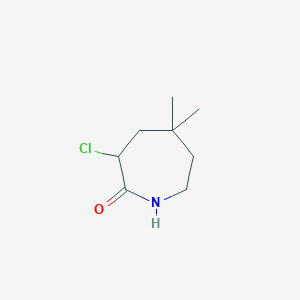

3-Chloro-5,5-dimethylazepan-2-one

Description

3-Chloro-5,5-dimethylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring a chloro substituent at position 3 and two methyl groups at position 3.

Properties

IUPAC Name |

3-chloro-5,5-dimethylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2)3-4-10-7(11)6(9)5-8/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDLTLXNIQARJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC(=O)C(C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,5-dimethylazepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2,2-dimethylpropanal with ammonia or an amine under acidic conditions to form the azepanone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,5-dimethylazepan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the azepanone ring can yield amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.

Major Products:

Substitution Reactions: Products include azepanone derivatives with various substituents replacing the chlorine atom.

Oxidation Reactions: Products include hydroxylated or carbonylated azepanone derivatives.

Reduction Reactions: Products include amine derivatives of the azepanone ring.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5,5-dimethylazepan-2-one has shown promise in medicinal chemistry as a potential scaffold for drug development. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, making them candidates for further investigation in virology .

Organic Synthesis

This compound serves as an intermediate in various organic synthesis processes. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions : The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse derivatives that can be utilized in further chemical reactions.

Materials Science

In materials science, this compound can be used to develop new polymers or materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study 1: Antiviral Compound Development

A study conducted at a research institution focused on modifying the azepanone structure to enhance its antiviral efficacy. The results indicated that certain modifications led to increased potency against specific viral strains, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Synthesis of Novel Polymers

In another study, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5,5-dimethylazepan-2-one and its derivatives depends on their specific application. For instance, as enzyme inhibitors, these compounds may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. In receptor modulation, the compounds may interact with receptor sites, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on two distinct compounds: F105 (a furanone derivative) and Methylclonazepam (a benzodiazepine). While neither directly matches 3-Chloro-5,5-dimethylazepan-2-one, their structural and functional attributes provide indirect points of comparison.

Structural and Functional Group Analysis

Key Observations :

- Ring Size and Reactivity: The azepan-2-one’s seven-membered lactam ring may exhibit greater conformational flexibility compared to F105’s rigid furanone or Methylclonazepam’s fused benzodiazepine system. This flexibility could influence binding affinity in biological targets or solubility in solvents.

- Substituent Effects : The chloro group in this compound likely enhances electrophilicity at the lactam carbonyl, similar to F105’s sulfonyl group, which contributes to its antimicrobial activity . Methylclonazepam’s nitro group, by contrast, is critical for its GABA receptor binding .

- Synthetic Complexity : F105 requires a three-step synthesis with pluronic acid for solubilization , whereas Methylclonazepam’s purity analysis highlights challenges in nitro-group stability . The dimethyl groups in this compound may simplify synthesis compared to these analogs.

Biological Activity

3-Chloro-5,5-dimethylazepan-2-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C8H14ClN

- CAS Number : 129769-10-4

- Molecular Weight : 161.66 g/mol

Research indicates that this compound may interact with various biological targets, potentially influencing several biochemical pathways. One notable aspect is its role in modulating receptor activity, particularly related to the melanocortin system.

Receptor Interaction

The compound has been investigated for its ability to modulate the melanocortin-5 receptor (MC5R), which plays a significant role in various physiological processes, including energy homeostasis and inflammation . This modulation could lead to therapeutic benefits in metabolic disorders and inflammatory conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In one study, derivatives of this compound were tested against a range of bacterial strains, showing promising results in inhibiting growth .

Analgesic Effects

The compound is also being explored for its analgesic properties. Research indicates that it may selectively interact with opioid receptors, particularly the kappa-opioid receptor, which is associated with pain modulation .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on MC5R Modulation | Demonstrated that this compound can enhance MC5R activity in vitro. | Potential use in treating metabolic disorders. |

| Antimicrobial Screening | Showed effective inhibition of bacterial growth at specific concentrations. | Could lead to new antimicrobial agents. |

| Analgesic Activity | Indicated selective binding to kappa-opioid receptors with significant analgesic effects. | May offer alternatives to traditional pain management therapies. |

Research Findings

- Modulation of MC5R : The compound's ability to act as an agonist for MC5R suggests potential applications in obesity and metabolic syndrome treatment by enhancing energy expenditure and reducing fat accumulation .

- Antimicrobial Efficacy : In vitro studies have highlighted its effectiveness against Gram-positive bacteria, suggesting a mechanism that may disrupt bacterial cell wall synthesis or function .

- Pain Management : Its interaction with kappa-opioid receptors indicates a promising pathway for developing new analgesics that minimize side effects commonly associated with mu-opioid receptor agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.